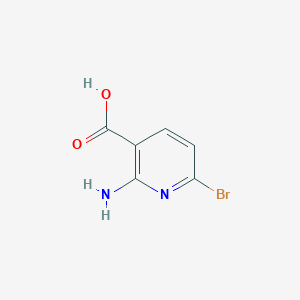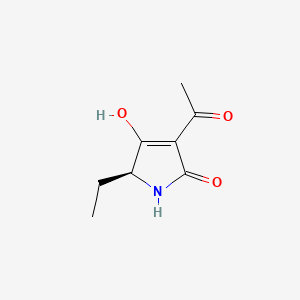
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide typically involves diastereoselective synthesis methods. One common approach is the use of a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The starting materials are commercially available, and the reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the enantiomeric purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl and dimethylaminocarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-4-methylproline
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-ethylproline
Uniqueness
What sets (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
114357-99-2 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.228 |
Nom IUPAC |
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)8(12)7-4-6(11)5-10(7)3/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
UHIANEYUFGNAFT-RQJHMYQMSA-N |
SMILES |
CN1CC(CC1C(=O)N(C)C)O |
Synonymes |
2-Pyrrolidinecarboxamide,4-hydroxy-N,N,1-trimethyl-,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












